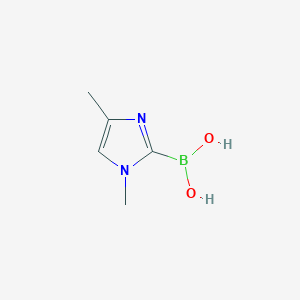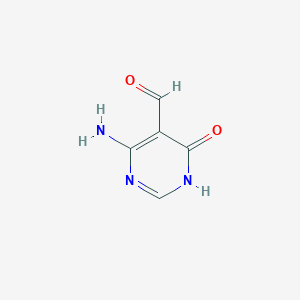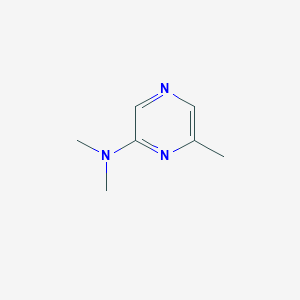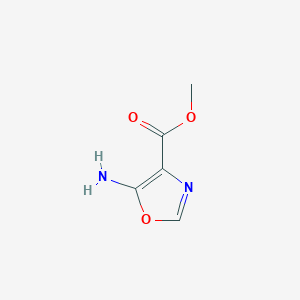
3-Chloro-1-ethyl-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-ethyl-5-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms, one chlorine atom, one ethyl group, and one methyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-5-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate under specific conditions . Another method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction conditions often involve the use of solvents like chloroform and catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-ethyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole oxides, which have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
3-Chloro-1-ethyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-ethyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 3-Chloro-1-methyl-1H-pyrazole-5-ethyl ester
Uniqueness
3-Chloro-1-ethyl-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the chlorine atom, makes it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C6H9ClN2 |
|---|---|
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
3-chloro-1-ethyl-5-methylpyrazole |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 |
Clave InChI |
CTRHJMJAPVWUEV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)












![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)
